(R)-2-(Methylamino)-2-phenylethanol

Descripción

BenchChem offers high-quality (R)-2-(Methylamino)-2-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Methylamino)-2-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

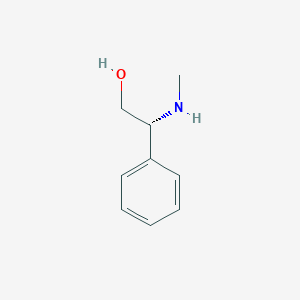

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(methylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIMZYAYESNNIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452458 | |

| Record name | (R)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84773-28-4 | |

| Record name | (R)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-(Methylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential pharmacological relevance of the chiral amino alcohol, (R)-2-(Methylamino)-2-phenylethanol. This document is intended to serve as a technical resource for professionals in research and drug development.

Introduction

(R)-2-(Methylamino)-2-phenylethanol is a chiral molecule belonging to the phenylethanolamine class of compounds. Its structure, featuring a secondary amine and a hydroxyl group on a phenylethyl backbone, is analogous to several biologically active molecules, including adrenergic receptor agonists. The specific stereochemistry of the 'R' configuration at the carbon bearing the phenyl and amino groups is crucial for its interaction with biological systems. This guide will delve into the known characteristics of this specific enantiomer, providing a foundation for its potential applications in medicinal chemistry and pharmacology.

Chemical and Physical Properties

Precise experimental data for (R)-2-(Methylamino)-2-phenylethanol is not abundantly available in public literature, with much of the information derived from commercial suppliers and data for structurally related compounds.

| Property | Value | Source |

| CAS Number | 84773-28-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [1], |

| Molecular Weight | 151.21 g/mol | [1], |

| IUPAC Name | (1R)-2-(methylamino)-1-phenylethan-1-ol | Inferred from similar structures |

| SMILES | CNCO | [1] |

| Physical Form | Solid | Inferred from related compounds |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Enantioselective Strategies

The synthesis of chiral β-amino alcohols like (R)-2-(Methylamino)-2-phenylethanol is a significant area of research in organic chemistry. While a specific, detailed protocol for this exact molecule is not prevalent in the searched literature, several established methodologies for the enantioselective synthesis of β-amino alcohols can be applied.

Conceptual Synthetic Pathways

-

Reductive Amination of a Chiral Precursor: A common and effective method for amine synthesis is reductive amination[3]. For the target molecule, this could involve the reaction of a chiral α-hydroxy ketone or aldehyde with methylamine, followed by reduction. The stereochemistry would be directed by the chiral starting material.

-

From Chiral α-Amino Acids: Chiral α-amino acids are versatile starting materials. For instance, (R)-phenylglycine could be reduced to the corresponding amino alcohol, followed by N-methylation.

-

Ring-opening of Chiral Epoxides: The reaction of a chiral epoxide, such as (R)-styrene oxide, with methylamine can yield the desired β-amino alcohol. This is a well-established method for the synthesis of this class of compounds[4].

Illustrative Synthetic Workflow: Asymmetric Transfer Hydrogenation

The following diagram illustrates a general, plausible workflow for the enantioselective synthesis of a chiral β-amino alcohol, inspired by modern catalytic methods.

Figure 1. General workflow for the synthesis of chiral β-amino alcohols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-N), the N-methyl protons (N-CH₃), and the hydroxyl proton. The coupling patterns would be informative; for instance, the methine proton would likely appear as a multiplet due to coupling with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbons of the phenyl ring, the two aliphatic carbons of the ethanolamine backbone, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

N-H stretching for the secondary amine, which may be obscured by the O-H band.

-

C-H stretching bands for the aromatic and aliphatic groups around 2800-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.

-

C-O and C-N stretching bands in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 151. Common fragmentation patterns for phenylethanolamines would likely involve cleavage of the C-C bond between the benzylic carbon and the adjacent carbon, leading to characteristic fragment ions.

Pharmacological Profile and Potential Applications

(R)-2-(Methylamino)-2-phenylethanol belongs to the phenylethanolamine class, which includes many compounds with significant pharmacological activity, particularly at adrenergic receptors.

Adrenergic Receptor Activity

The structural similarity to endogenous catecholamines like epinephrine and norepinephrine suggests that this compound may act as a β-adrenergic agonist[5]. β-adrenergic agonists are known to have profound effects on the cardiovascular and respiratory systems[6]. The stereochemistry is critical, as it is well-established that the (R)-enantiomer of many β-agonists is significantly more potent than the (S)-enantiomer.

The following diagram illustrates the general signaling pathway of a β-adrenergic receptor agonist.

Sources

- 1. 84773-28-4|(R)-2-(Methylamino)-2-phenylethanol|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (R)-2-(Methylamino)-2-phenylethanol for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise and demanding fields of pharmaceutical research and asymmetric synthesis, the selection of chiral building blocks is a critical determinant of success. (R)-2-(Methylamino)-2-phenylethanol stands out as a versatile and valuable intermediate. This technical guide provides a comprehensive exploration of this compound, moving beyond rudimentary data to offer a deep, practical understanding for the laboratory professional. We will delve into its fundamental chemical and physical identity, established methods for its synthesis and purification, robust analytical techniques for its characterization, and its significant applications in the development of novel therapeutics. The emphasis throughout is on the scientific rationale behind the methodologies, empowering researchers to not only apply but also adapt these principles to their specific research contexts.

Core Identity and Physicochemical Characteristics

(R)-2-(Methylamino)-2-phenylethanol, systematically named (R)-2-(methylamino)-2-phenylethan-1-ol, is a chiral amino alcohol. Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number. Following a thorough review of chemical databases and supplier information, the correct CAS number for this specific enantiomer is confirmed to be 84773-28-4 [1][2]. It is crucial to distinguish this from other structurally related compounds to ensure accuracy in research and procurement. For instance, the CAS number 37577-24-5 corresponds to Levofenfluramine, a different molecule entirely[3][4].

The compound's utility is intrinsically linked to its physical and chemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84773-28-4 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Purification: A Guided Protocol

The synthesis of enantiomerically pure (R)-2-(Methylamino)-2-phenylethanol is a cornerstone of its application. A common and effective strategy involves the stereoselective reduction of a corresponding ketone or the resolution of a racemic mixture. Here, we detail a generalized workflow for its preparation, emphasizing the underlying principles of each step.

Synthetic Pathway Overview

A logical and frequently employed route to (R)-2-(Methylamino)-2-phenylethanol involves the asymmetric reduction of 2-(methylamino)acetophenone. This process is illustrated in the following workflow diagram.

Caption: General workflow for the synthesis of (R)-2-(Methylamino)-2-phenylethanol.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the synthesis and purification.

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst in an appropriate anhydrous solvent. Expertise & Experience: The choice of a chiral catalyst is paramount for achieving high enantioselectivity. Commonly used catalysts include those based on ruthenium or rhodium complexes with chiral ligands. The solvent must be carefully chosen to ensure the solubility of all reactants and compatibility with the reaction conditions.

-

Addition of Reactants: To the catalyst solution, add the 2-(methylamino)acetophenone. The mixture is then cooled to the optimal reaction temperature, which is determined based on the specific catalyst system being used.

-

Reduction: A suitable reducing agent, such as a borane source or hydrogen gas, is introduced to the reaction mixture. The reaction is allowed to proceed with stirring for a specified period. Trustworthiness: The progress of the reaction should be monitored by a reliable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of completion and to check for the formation of any byproducts.

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the addition of a suitable reagent (e.g., water or a dilute acid). The product is then extracted into an organic solvent. The organic layers are combined, washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final, enantiomerically pure (R)-2-(Methylamino)-2-phenylethanol.

Comprehensive Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of the synthesized compound, a multi-faceted analytical approach is required.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of (R)-2-(Methylamino)-2-phenylethanol.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, further corroborating its identity.

Purity and Enantiomeric Excess Determination

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of the product. A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the relative peak areas are used to calculate the e.e.

-

Gas Chromatography (GC): GC can be used to assess the overall purity of the compound by separating it from any volatile impurities.

The logical flow of the analytical process is depicted below.

Caption: A comprehensive analytical workflow for product validation.

Applications in Drug Discovery and Development

(R)-2-(Methylamino)-2-phenylethanol is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a stereogenic center and two reactive functional groups (a secondary amine and a primary alcohol), which can be further elaborated to construct more complex molecular architectures.

-

Chiral Synthon: It serves as a source of chirality in the synthesis of active pharmaceutical ingredients (APIs). The specific (R)-configuration is often essential for the desired pharmacological activity of the target molecule.

-

Precursor for Ligands: The amino alcohol moiety can be incorporated into ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral compounds.

Safety and Handling

As a laboratory chemical, (R)-2-(Methylamino)-2-phenylethanol should be handled with appropriate safety precautions. Users should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

References

-

2-(Methylamino)-1-phenylethanol - CAS Common Chemistry. CAS. Available at: [Link]

-

Levofenfluramine - Wikipedia. Wikipedia. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of (R)-2-(Methylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Methylamino)-2-phenylethanol, a chiral β-amino alcohol, represents a significant scaffold in medicinal chemistry and pharmacological research. Its structure, characterized by a stereogenic center at the carbon bearing the hydroxyl group, gives rise to distinct enantiomers with potentially unique biological activities. This guide provides a comprehensive technical overview of the synthesis, analytical characterization, and known pharmacological context of the (R)-enantiomer, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

(R)-2-(Methylamino)-2-phenylethanol is a chiral molecule with the following key identifiers and properties:

| Property | Value |

| IUPAC Name | (1R)-2-(methylamino)-1-phenylethan-1-ol |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 84773-28-4 |

| Appearance | Typically a solid |

| Chirality | Contains one stereocenter |

The presence of both a basic amino group and an acidic hydroxyl group imparts amphoteric properties to the molecule, influencing its solubility and behavior in different solvent systems. The phenyl group contributes to its lipophilicity, a critical factor in its pharmacokinetic profile.

Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino alcohols like (R)-2-(Methylamino)-2-phenylethanol is a key challenge in organic chemistry, with several stereoselective strategies available.[1] A common and effective approach involves the asymmetric reduction of a corresponding α-aminoketone precursor.

Conceptual Synthetic Workflow: Asymmetric Reduction

Caption: Asymmetric synthesis of (R)-2-(Methylamino)-2-phenylethanol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methods for the asymmetric reduction of α-aminoketones.

Step 1: Synthesis of α-(Methylamino)acetophenone (Precursor)

-

To a solution of 2-bromoacetophenone in a suitable aprotic solvent (e.g., tetrahydrofuran), add an excess of methylamine (typically a 40% aqueous solution or as a gas) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by extraction with an organic solvent and wash with brine.

-

Purify the crude product by column chromatography on silica gel to yield α-(methylamino)acetophenone.

Step 2: Asymmetric Reduction to (R)-2-(Methylamino)-2-phenylethanol

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a CBS-oxazaborolidine catalyst) in an anhydrous solvent (e.g., THF).

-

Slowly add a solution of a reducing agent, such as borane-dimethyl sulfide complex (BMS), to the catalyst solution at a low temperature (e.g., 0 °C to -20 °C).

-

To this mixture, add a solution of α-(methylamino)acetophenone in the same anhydrous solvent dropwise, maintaining the low temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction cautiously with methanol.

-

Remove the solvent under reduced pressure and purify the resulting (R)-2-(Methylamino)-2-phenylethanol by column chromatography or recrystallization to achieve high enantiomeric purity.

Analytical Characterization

The structural elucidation and determination of enantiomeric purity are critical for any chiral compound intended for pharmacological use.

Spectroscopic Analysis

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group) in the range of 7.2-7.4 ppm. - A multiplet for the methine proton (-CH(OH)-). - Signals for the methylene protons (-CH₂-N-). - A singlet for the methyl protons (-N-CH₃). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the range of 125-140 ppm. - A signal for the carbon bearing the hydroxyl group (-C(OH)-). - A signal for the methylene carbon (-C-N-). - A signal for the methyl carbon (-N-C-). |

| IR Spectroscopy | - A broad O-H stretching band around 3300-3400 cm⁻¹. - N-H stretching (if protonated) or bending vibrations. - C-H stretching from the aromatic and aliphatic parts. - C=C stretching from the aromatic ring. - C-O stretching around 1050-1150 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (151.21 g/mol ). - Characteristic fragmentation patterns, including loss of water and cleavage of the C-C bond adjacent to the nitrogen. |

Chiral Separation and Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Typical Chiral HPLC Method Development:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating β-amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection is suitable due to the presence of the phenyl chromophore.

Pharmacological Profile and Mechanism of Action

The pharmacological properties of many phenethylamine derivatives are highly dependent on their stereochemistry. While specific studies on (R)-2-(Methylamino)-2-phenylethanol are limited, the broader class of phenylethanolamines and β-hydroxyphenethylamines provides a framework for understanding its potential biological activities.

Structural Relationship to Endogenous Neurotransmitters

(R)-2-(Methylamino)-2-phenylethanol is structurally related to endogenous catecholamines such as norepinephrine and epinephrine. This structural similarity suggests that it may interact with adrenergic receptors.

Caption: Potential adrenergic signaling pathway.

Stereospecificity of Biological Activity

For many chiral drugs, one enantiomer is significantly more active than the other. This stereospecificity arises from the three-dimensional nature of drug-receptor interactions. It is plausible that the (R)- and (S)-enantiomers of 2-(Methylamino)-2-phenylethanol exhibit different affinities and efficacies at their biological targets. For instance, in related compounds, the stereochemistry at the hydroxyl-bearing carbon is crucial for adrenergic receptor binding.

The N-methyl group can also influence pharmacological activity, often increasing potency and altering the selectivity for different receptor subtypes compared to the primary amine analogue.

Conclusion

(R)-2-(Methylamino)-2-phenylethanol is a chiral molecule of significant interest in the development of new therapeutic agents. Its enantioselective synthesis is achievable through established methods of asymmetric catalysis. Thorough analytical characterization, particularly using chiral HPLC, is essential to ensure enantiomeric purity. While its specific pharmacological profile requires further investigation, its structural similarity to known bioactive phenylethanolamines suggests potential interactions with adrenergic and other neurotransmitter systems, with the expectation of stereospecific biological effects. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this intriguing molecule.

References

- Fu, H., & Zhao, B. (2012). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 14(15), 3932-3935.

-

MD Topology. (1S)-2-(Methylamino)-1-phenylethanol. [Link]

-

Wikipedia. Phenylethanolamine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (R)-2-(Methylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-2-(Methylamino)-2-phenylethanol

(R)-2-(methylamino)-2-phenylethanol, a chiral β-amino alcohol, is a crucial structural motif found in a variety of biologically active compounds and serves as a valuable building block in the synthesis of pharmaceuticals. Its stereochemistry is often critical for its therapeutic efficacy and safety, making the development of efficient and stereoselective synthetic routes a key focus in medicinal and organic chemistry. This guide provides a comprehensive overview of the primary strategies for the synthesis of the (R)-enantiomer, with a focus on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the different approaches.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-2-(methylamino)-2-phenylethanol can be broadly categorized into three main strategies:

-

Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 2-(methylamino)-2-phenylethanol, followed by separation of the enantiomers.

-

Asymmetric Synthesis from a Prochiral Precursor: This strategy involves the stereoselective transformation of a prochiral starting material to introduce the desired chirality.

-

Synthesis from a Chiral Pool Precursor: This method utilizes a readily available enantiomerically pure starting material that already contains one or more of the required stereocenters.

Each of these strategies offers distinct advantages and disadvantages in terms of efficiency, cost, and scalability. The choice of a particular route often depends on the specific requirements of the synthesis, including the desired scale, purity, and available resources.

I. Chiral Resolution: Separating Enantiomers

Chiral resolution is a widely used technique for obtaining enantiomerically pure compounds.[1] The fundamental principle involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent.[2] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1]

The Causality Behind Diastereomeric Salt Formation

When a racemic mixture of a base, such as 2-(methylamino)-2-phenylethanol, is treated with a single enantiomer of a chiral acid, two diastereomeric salts are formed. For instance, using (+)-tartaric acid as the resolving agent with (±)-2-(methylamino)-2-phenylethanol results in the formation of [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate] salts. These diastereomers are not mirror images of each other and therefore have different crystal lattice energies and solubilities, enabling their separation.[2]

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol outlines a typical procedure for the resolution of racemic 2-(methylamino)-2-phenylethanol using (+)-tartaric acid.

Step 1: Diastereomeric Salt Formation

-

Dissolve racemic 2-(methylamino)-2-phenylethanol in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, gently warming if necessary.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The purity of the diastereomeric salt can be improved by recrystallization from a suitable solvent.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Dissolve the purified diastereomeric salt in water.

-

Add a base, such as aqueous sodium hydroxide or potassium carbonate, to neutralize the tartaric acid and liberate the free amine.

-

Extract the aqueous solution with an organic solvent, such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-(methylamino)-2-phenylethanol.

Table 1: Comparison of Chiral Resolving Agents

| Resolving Agent | Advantages | Disadvantages |

| (+)-Tartaric Acid | Readily available, inexpensive | Separation may not be highly efficient for all amines |

| (-)-Mandelic Acid | Often provides good resolution for phenylethylamines | More expensive than tartaric acid |

| Dibenzoyl-D-tartaric acid | Can provide excellent resolution where tartaric acid fails | Higher cost |

Workflow for Chiral Resolution

Caption: Workflow for Chiral Resolution.

II. Asymmetric Synthesis: Building Chirality

Asymmetric synthesis offers a more elegant and often more efficient approach to obtaining a single enantiomer by directly creating the desired stereocenter.[3] For (R)-2-(methylamino)-2-phenylethanol, a key strategy is the stereoselective reduction of the corresponding prochiral ketone, 2-(methylamino)-1-phenylethanone.

Stereoselective Reduction of α-Amino Ketones

The reduction of a ketone to an alcohol creates a new stereocenter. In the absence of a chiral influence, a racemic mixture of the alcohol is formed. However, by using a chiral reducing agent or a chiral catalyst, the reduction can be directed to favor the formation of one enantiomer over the other.[4]

A common approach involves the use of a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, in a transfer hydrogenation reaction.[5] In this process, a hydrogen donor, like isopropanol or formic acid, provides the hydrogen atoms for the reduction.

Mechanism of Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation typically involves the coordination of the ketone to the chiral metal catalyst. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two faces of the prochiral ketone. The hydride is then delivered preferentially to one face, leading to the formation of the desired enantiomer of the alcohol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol provides a general procedure for the asymmetric transfer hydrogenation of 2-(methylamino)-1-phenylethanone.

Step 1: Preparation of the α-Amino Ketone

-

The starting material, 2-(methylamino)-1-phenylethanone, can be prepared by the α-amination of acetophenone. This can be achieved by first α-brominating acetophenone to form α-bromoacetophenone, followed by nucleophilic substitution with methylamine.

Step 2: Asymmetric Reduction

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-(methylamino)-1-phenylethanone in a suitable solvent, such as isopropanol.

-

Add a catalytic amount of a chiral ruthenium or rhodium complex (e.g., a Ru(II)-diamine complex) and a base (e.g., potassium tert-butoxide).

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched (R)-2-(methylamino)-2-phenylethanol.

Table 2: Comparison of Asymmetric Reduction Methods

| Method | Chiral Source | Advantages | Disadvantages |

| Asymmetric Transfer Hydrogenation | Chiral metal catalyst | High enantioselectivity, catalytic | Requires specialized catalysts |

| Chiral Borane Reduction | Stoichiometric chiral borane | Good selectivity for some ketones | Stoichiometric use of chiral reagent |

| Biocatalytic Reduction | Ketoreductase enzyme | High enantioselectivity, mild conditions | Enzyme stability and substrate scope can be limiting |

Workflow for Asymmetric Synthesis

Caption: Workflow for Asymmetric Synthesis.

III. Synthesis from the Chiral Pool: Leveraging Nature's Chirality

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in organic synthesis. For the synthesis of (R)-2-(methylamino)-2-phenylethanol, a suitable chiral pool precursor is (R)-mandelic acid.

Retrosynthetic Analysis from (R)-Mandelic Acid

A retrosynthetic analysis reveals that (R)-2-(methylamino)-2-phenylethanol can be derived from (R)-mandelic acid through a series of functional group transformations that preserve the stereochemistry at the benzylic carbon.

Synthetic Pathway from (R)-Mandelic Acid

Step 1: Amidation of (R)-Mandelic Acid

-

(R)-Mandelic acid is first converted to its corresponding amide, (R)-mandelamide, by reaction with an activating agent (e.g., thionyl chloride or a carbodiimide) followed by treatment with methylamine.

Step 2: Reduction of the Amide

-

The resulting (R)-N-methylmandelamide is then reduced to the desired (R)-2-(methylamino)-2-phenylethanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for the reduction of the amide carbonyl group to a methylene group.

Experimental Protocol: Synthesis from (R)-Mandelic Acid

Step 1: Synthesis of (R)-N-Methylmandelamide

-

To a solution of (R)-mandelic acid in an anhydrous solvent (e.g., THF), add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt).

-

Cool the mixture in an ice bath and then add a solution of methylamine in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Filter off any solid byproducts and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to (R)-2-(Methylamino)-2-phenylethanol

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the suspension in an ice bath and slowly add a solution of (R)-N-methylmandelamide in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with an organic solvent.

-

Dry the combined filtrate and washings over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or distillation to obtain pure (R)-2-(methylamino)-2-phenylethanol.

Workflow for Chiral Pool Synthesis

Caption: Workflow for Chiral Pool Synthesis.

IV. Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds.[6] Enzymes, such as transaminases and ketoreductases, can catalyze reactions with high enantioselectivity under mild conditions.

Transaminase-Mediated Asymmetric Synthesis

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate.[5] By using a chiral amine as the amino donor or by using a stereoselective transaminase, this reaction can be used to synthesize chiral amines with high enantiomeric excess.

For the synthesis of (R)-2-(methylamino)-2-phenylethanol, a two-step biocatalytic process can be envisioned:

-

Asymmetric amination: A transaminase is used to convert a prochiral ketone, such as ω-aminoacetophenone, to the corresponding chiral primary amine, (R)-2-amino-2-phenylethanol.

-

N-methylation: The resulting chiral primary amine is then selectively N-methylated to give the final product.

Alternatively, engineered transaminases that can directly incorporate a methylamino group are being developed.

Conclusion: A Versatile Toolbox for Chiral Synthesis

The synthesis of enantiomerically pure (R)-2-(methylamino)-2-phenylethanol can be achieved through a variety of strategic approaches. The choice of the most suitable method depends on a careful consideration of factors such as cost, scalability, and the desired level of enantiopurity.

-

Chiral resolution remains a practical and often cost-effective method, especially for large-scale production, although it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

-

Asymmetric synthesis , particularly through catalytic transfer hydrogenation, offers an elegant and efficient route with the potential for high enantioselectivity and yield.

-

Synthesis from the chiral pool , utilizing readily available starting materials like (R)-mandelic acid, provides a reliable and stereochemically defined pathway.

-

Biocatalysis represents a promising green alternative, offering high selectivity under mild reaction conditions.

The continuous development of new catalysts, reagents, and methodologies will undoubtedly further expand the synthetic toolbox for accessing this and other important chiral molecules, enabling advancements in drug discovery and development.

References

-

Etschmann, M. M. W., Bluemke, W., Sell, D., & Schrader, J. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 59(1), 1–8. [Link]

- Seifert, R. (2007). Pronethalol. In xPharm: The Comprehensive Pharmacology Reference (pp. 1–3). Elsevier.

- Myers, A. G., & Morales, M. R. (2005). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 127(48), 16984-16985.

- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141.

-

Quora. (n.d.). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why. Retrieved from [Link]

- Kim, D., & Lee, Y. (2004). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 6(24), 4351–4354.

- Tao, B., & Sharpless, K. B. (2003). The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters, 5(16), 2895–2898.

- Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746.

- Google Patents. (n.d.). Synthetic method of (methylamino)(phenyl)methyl alcohol.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.

- Wang, D., & Li, X. (2019). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 21(17), 6936–6940.

- Fernández-Ibáñez, M. Á., & Maciá, B. (2020). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 25(23), 5644.

- Bartoli, G., Bosco, M., Dalpozzo, R., & Sambri, L. (2002). Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. Tetrahedron, 58(35), 7091-7095.

- Rosazza, J. P. N., & Smith, R. V. (1998). The production of ephedrine and pseudoephedrine from ( R )PAC. Journal of Industrial Microbiology and Biotechnology, 21(1-2), 1-10.

-

Doras. (n.d.). The Synthesis and Pharmacology of Ephedrine Analogues A Thesis Submitted for the Degree of Master of Science in Chemistry By Aid. Retrieved from [Link]

- Wang, M., & Feng, X. (2011). Enantioselective synthesis of ( R)-phenylephrine hydrochloride. Chirality, 23(4), 323-327.

- Chanysheva, A. R., Privalov, N. V., & Zorin, V. V. (2018). Asymmetric Synthesis of (R)-1-Phenylethanol. Russian Journal of General Chemistry, 88(12), 2715-2718.

- Etschmann, M. M., & Schrader, J. (2002). Biotechnological production of 2-phenylethanol. Applied microbiology and biotechnology, 59(1), 1-8.

-

Khan Academy. (n.d.). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-phenyl ethanol.

- Chakraborty, S., & Ghorai, M. K. (2021). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 9, 681575.

- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069–1094.

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

- Evans, D. A., & Sjogren, E. B. (1986). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Tetrahedron Letters, 27(42), 4961-4964.

- Zhang, X., & Wu, J. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.

- Google Patents. (n.d.). Method of preparing pseudonorephedrine.

- Singh, G., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- Burk, M. J., Gross, M. F., & Martinez, J. P. (1995). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 117(37), 9375–9376.

- Martins, P., & Ferreira, F. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 26(21), 6433.

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

- Bodkin, J. A., & McLeod, M. D. (2002). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules (Basel, Switzerland), 25(21), 4907.

- Olivo, H. F., O'Donnell, C. J., & Hemenway, M. S. (2000). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.

- Trost, B. M., & Bunt, R. C. (1996). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Angewandte Chemie International Edition in English, 35(1), 99-102.

-

Improbable Research. (n.d.). A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

- Bruncko, M., & Sharpless, K. B. (1996). Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. Journal of the Chemical Society, Perkin Transactions 1, (12), 1313-1318.

-

Sci-Hub. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines. Retrieved from [Link]

- Zhang, Z., & Zhang, X. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 674–679.

- O'Brien, P. (1998). The Sharpless Asymmetric Aminohydroxylation.

- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754.

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in biotechnological production of 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Criticality of Stereochemistry in 2-Amino-2-phenylethanol Derivatives

An In-depth Technical Guide to the Stereochemistry of (R)-2-(Methylamino)-2-phenylethanol

This guide provides a comprehensive technical overview of the stereochemistry of (R)-2-(methylamino)-2-phenylethanol, a chiral β-amino alcohol. The stereochemical configuration of active pharmaceutical ingredients is a critical determinant of their pharmacological and toxicological profiles. As such, robust and reliable methods for the synthesis and analysis of single enantiomers are paramount in drug development. This document outlines field-proven strategies for the stereoselective synthesis and stereochemical analysis of the (R)-enantiomer of 2-(methylamino)-2-phenylethanol, drawing upon established principles and validated methodologies for structurally analogous compounds.

(R)-2-(methylamino)-2-phenylethanol belongs to the phenylethanolamine class of compounds. Its structure features a single stereocenter at the carbon atom bearing the phenyl, methylamino, and hydroxymethyl groups. The spatial arrangement of these groups defines the molecule as either the (R)- or (S)-enantiomer.

The two enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, possess a different pharmacological action, or be toxic.[1] Therefore, the synthesis of a single, pure enantiomer is not merely an academic exercise but a regulatory and safety imperative. While the specific pharmacological profile of (R)-2-(methylamino)-2-phenylethanol is not extensively published, its structural similarity to other N-methylated phenethylamines suggests potential activity as a neuromodulator or pressor agent, likely acting on trace amine-associated receptors (TAARs) or adrenergic receptors.[2] For such interactions, stereochemistry is invariably a key factor for receptor binding and efficacy.

Stereoselective Synthesis: Pathways to Enantiomeric Purity

Achieving an enantiomerically pure final product requires a synthesis strategy where stereochemical control is introduced at a critical step. Two primary strategies are prevalent in the pharmaceutical industry: direct asymmetric synthesis and chiral resolution of a racemic mixture.

Strategy A: Asymmetric Synthesis via Prochiral Ketone Reduction

The most elegant and often more efficient approach is the direct asymmetric reduction of a prochiral precursor. This strategy avoids the loss of 50% of the material inherent in classical resolutions. The logical precursor for our target is 2-(methylamino)-1-phenylethanone.

Causality of Experimental Choices: The choice of an asymmetric reduction is based on its high potential for enantioselectivity (>99% ee) and the availability of well-established catalytic systems. Biocatalysis, using enzymes like ketoreductases, is particularly attractive due to its high specificity, mild reaction conditions, and green chemistry profile.

Experimental Protocol: Proposed Asymmetric Bioreduction

Step 1: Synthesis of Prochiral Precursor (2-(methylamino)-1-phenylethanone)

-

To a solution of 2-bromoacetophenone (1.0 eq) in acetonitrile (5 mL/g), add a 40% aqueous solution of methylamine (2.5 eq) dropwise at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield 2-(methylamino)-1-phenylethanone.

Step 2: Asymmetric Bioreduction

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend a ketoreductase (KRED) enzyme preparation known to exhibit (R)-selectivity.

-

Add a cofactor regeneration system, typically consisting of NADP⁺ and a sacrificial alcohol like isopropanol, along with a corresponding alcohol dehydrogenase.

-

Add the substrate, 2-(methylamino)-1-phenylethanone, to the enzymatic solution.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis of reaction aliquots.

-

Once the reaction reaches completion, extract the product, (R)-2-(methylamino)-2-phenylethanol, with an organic solvent and purify as needed.

Caption: Proposed workflow for the asymmetric synthesis of the target compound.

Strategy B: Classical Resolution via Diastereomeric Salt Formation

An alternative, well-established method is the resolution of a racemic mixture. This involves reacting the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Experimental Protocol: Proposed Chiral Resolution

Step 1: Synthesis of Racemic 2-(methylamino)-2-phenylethanol

-

Prepare the racemic amino alcohol by reducing 2-(methylamino)-1-phenylethanone with a non-chiral reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Work up the reaction and purify the racemic product to ensure high chemical purity before resolution.

Step 2: Diastereomeric Salt Formation & Crystallization

-

Dissolve the racemic 2-(methylamino)-2-phenylethanol (1.0 eq) in a suitable solvent, such as ethanol or methanol, with gentle heating.

-

In a separate flask, dissolve an enantiomerically pure resolving agent, for example, L-(+)-tartaric acid (0.5 eq), in the same solvent. Rationale: Using 0.5 equivalents of the resolving agent is often optimal for precipitating the less soluble diastereomeric salt.

-

Slowly add the resolving agent solution to the solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Analyze the enantiomeric purity of the amine in the crystalline salt and the mother liquor by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

Step 3: Liberation of the Free Base

-

Dissolve the purified diastereomeric salt in water.

-

Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 10 to deprotonate the amine.

-

Extract the enantiomerically enriched (R)-2-(methylamino)-2-phenylethanol with an organic solvent.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the final product.

Table 1: Potential Chiral Resolving Agents for Amines

| Resolving Agent | Type | Rationale for Use |

| L-(+)-Tartaric Acid | Acidic | Commonly available, inexpensive, effective for basic amines. |

| (1R)-(-)-Camphor-10-sulfonic acid | Acidic | Strong acid, forms well-defined crystalline salts. |

| N-Boc-L-phenylalanine | Acidic | Chiral amino acid derivative, offers different steric interactions. |

| Dibenzoyl-L-tartaric acid | Acidic | Bulky groups can enhance crystallization selectivity. |

digraph "Chiral Resolution Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=1.0]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"Racemate" [label="Racemic Amine\n(R/S mixture)", fillcolor="#FFFFFF"]; "ResolvingAgent" [label="Chiral Acid\n(e.g., L-Tartaric Acid)", fillcolor="#FFFFFF"]; "SaltFormation" [label="Salt Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Diastereomers" [label="Diastereomeric Salts\n(R-Amine:L-Acid)\n(S-Amine:L-Acid)", fillcolor="#FFFFFF"]; "Crystallization" [label="Fractional Crystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crystals" [label="Crystalline Salt\n(Enriched Diastereomer)", fillcolor="#FFFFFF"]; "MotherLiquor" [label="Mother Liquor\n(Soluble Diastereomer)", fillcolor="#FFFFFF"]; "Liberation" [label="Basification & Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "FinalProduct" [label="Enantiopure Amine\n(R)-isomer", fillcolor="#FFFFFF"]; "Analysis" [label="Chiral HPLC\n(ee determination)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Racemate" -> "SaltFormation"; "ResolvingAgent" -> "SaltFormation"; "SaltFormation" -> "Diastereomers"; "Diastereomers" -> "Crystallization"; "Crystallization" -> "Crystals"; "Crystallization" -> "MotherLiquor"; "Crystals" -> "Liberation"; "Liberation" -> "FinalProduct"; "FinalProduct" -> "Analysis"; }

Caption: General workflow for classical chiral resolution by diastereomeric salt formation.

Analytical Methods for Stereochemical Quality Control

A robust analytical method is essential to verify the success of a stereoselective synthesis and for routine quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for determining enantiomeric purity.[3]

Causality of Experimental Choices: The choice of a chiral stationary phase (CSP) is critical. For β-amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective. They operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, which allow them to differentiate between enantiomers. A polar organic or normal-phase mobile phase is typically used to maximize these interactions.

Experimental Protocol: Proposed Chiral HPLC Method

1. Column and Mobile Phase Selection:

-

Chiral Stationary Phase (CSP): A cellulose-based column, such as one coated with cellulose tris(4-methylbenzoate), is a strong starting point based on success with similar structures.[4]

-

Mobile Phase: A mixture of n-heptane and a polar alcohol modifier (e.g., 2-propanol) is recommended. An acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often required to improve peak shape and resolution for basic analytes.

2. Chromatographic Conditions:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Injection Volume: 5-10 µL.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

3. Method Validation and Analysis:

-

System Suitability: Inject a sample of the racemic mixture to confirm that two distinct peaks are observed for the (R)- and (S)-enantiomers. The resolution factor between the peaks should be ≥1.5.

-

Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Table 2: Proposed Starting Conditions for Chiral HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | Cellulose tris(4-methylbenzoate) (5 µm, 4.6 x 250 mm) | Proven selectivity for a wide range of chiral compounds, including amino alcohols.[4] |

| Mobile Phase | n-Heptane / 2-Propanol (90:10 v/v) + 0.1% Diethylamine | Normal phase mode enhances chiral recognition. Diethylamine is a basic modifier to prevent peak tailing of the amine. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Provides stable and reproducible retention times. |

| Detection | UV at 215 nm | High absorbance for the phenyl moiety. |

References

-

Molecules. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

AMB Express. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. Springer Nature. [Link]

-

Molecules. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]

-

ACS Catalysis. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

-

ChemCatChem. (2020). Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. Wiley Online Library. [Link]

-

Wikipedia. (n.d.). N-Methylphenethylamine. [Link]

-

Molecules. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. MDPI. [Link]

-

Indian Journal of Pharmacology. (2003). Pharmacological importance of stereochemical resolution of enantiomeric drugs. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

Sources

- 1. Biotechnological 2-Phenylethanol Production: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]

The Stereochemical Keystone: A Technical Guide to the Chiral Properties of (R)-2-(Methylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(methylamino)-2-phenylethanol, a chiral β-amino alcohol also known as (R)-Halostachine, represents a critical structural motif in synthetic organic chemistry and medicinal chemistry. Its value is intrinsically tied to the precise three-dimensional arrangement of its constituent atoms around a single stereocenter. This guide provides an in-depth exploration of the chiral properties of this compound, moving beyond a mere recitation of facts to an integrated understanding of its synthesis, resolution, and application. We will delve into the causality behind experimental choices, presenting a framework for the rational application of this versatile chiral building block in asymmetric synthesis and drug discovery. This document is structured to serve as a practical reference for researchers seeking to leverage the unique stereochemical attributes of (R)-2-(methylamino)-2-phenylethanol.

Introduction: The Significance of Chirality in 2-(Methylamino)-2-phenylethanol

The biological and chemical properties of a molecule are not solely defined by its atomic composition and connectivity, but profoundly by its spatial arrangement. In the case of 2-(methylamino)-2-phenylethanol, the presence of a stereocenter at the carbon atom bearing the hydroxyl and phenyl groups gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. This seemingly subtle difference has profound implications. In a biological context, only one enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or even elicit undesirable side effects.[1][2] For instance, the stereochemistry of related phenylethylamines is crucial for their interaction with biological targets.[1] In the realm of asymmetric synthesis, the enantiopurity of a chiral auxiliary or ligand is paramount in dictating the stereochemical outcome of a reaction. Therefore, the ability to selectively synthesize or resolve the (R)-enantiomer of 2-(methylamino)-2-phenylethanol is of paramount importance.

This guide will focus specifically on the (R)-enantiomer, exploring its inherent chiral properties and how they are exploited in various scientific disciplines.

Stereochemistry and Physicochemical Properties

The absolute configuration of the stereocenter in (R)-2-(methylamino)-2-phenylethanol is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] The substituents on the chiral carbon are prioritized as follows: -OH (highest), -C₆H₅, -CH₂NHCH₃, and -H (lowest). With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, hence the (R) designation.

Figure 1: 3D representation of (R)-2-(methylamino)-2-phenylethanol showing CIP priorities.

Table 1: Physicochemical Properties of (R)-2-(methylamino)-2-phenylethanol

| Property | Value | Source |

| IUPAC Name | (R)-2-(methylamino)-1-phenylethan-1-ol | [5] |

| Common Name | (R)-Halostachine | [6][7] |

| CAS Number | 84773-28-4 | [5] |

| Molecular Formula | C₉H₁₃NO | [5] |

| Molecular Weight | 151.21 g/mol | [5] |

| Appearance | Typically a solid | Inferred |

| Optical Rotation | Specific rotation value is crucial for chiral purity assessment but requires experimental determination from a reliable source. |

Synthesis and Chiral Resolution: Accessing the Enantiopure (R)-Isomer

The preparation of enantiomerically pure (R)-2-(methylamino)-2-phenylethanol can be broadly approached through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis .

Chiral Resolution of Racemic 2-(Methylamino)-2-phenylethanol

Chiral resolution remains a widely employed and practical method for obtaining enantiopure compounds. The underlying principle involves the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties and can thus be separated.

Workflow for Chiral Resolution:

Figure 2: General workflow for the chiral resolution of 2-(methylamino)-2-phenylethanol.

Detailed Protocol for Chiral Resolution using a Chiral Acid:

-

Salt Formation: Dissolve the racemic 2-(methylamino)-2-phenylethanol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid. The choice of solvent is critical as it influences the solubility of the resulting diastereomeric salts.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The efficiency of this step is dependent on the difference in solubility between the two diastereomers.

-

Isolation: Collect the crystallized salt by filtration and wash with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-2-(methylamino)-2-phenylethanol.

-

Extraction and Purification: Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched product.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Asymmetric Synthesis of (R)-2-(Methylamino)-2-phenylethanol

Asymmetric synthesis offers a more elegant and often more efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.

A stereospecific synthesis of (R)-halostachine has been reported starting from (R)-(+)-α-hydroxybenzeneacetonitrile.[8] This method highlights the use of a chiral starting material to control the stereochemistry of the final product.

Synthetic Pathway:

Figure 3: Stereospecific synthesis of (R)-2-(methylamino)-2-phenylethanol.

Experimental Considerations for Asymmetric Synthesis:

-

Choice of Chiral Catalyst/Auxiliary: In catalytic asymmetric syntheses, the selection of the chiral ligand or catalyst is crucial for achieving high enantioselectivity.

-

Reaction Conditions: Temperature, pressure, solvent, and the nature of the reagents can all significantly impact the stereochemical outcome of the reaction. Optimization of these parameters is essential.

-

Purification: Purification of the final product is necessary to remove any remaining starting materials, reagents, and byproducts.

Applications in Asymmetric Synthesis and Drug Development

The utility of (R)-2-(methylamino)-2-phenylethanol extends to its application as a chiral building block and in the development of chiral ligands for asymmetric catalysis.

Chiral Auxiliary and Ligand

The presence of both a hydroxyl and a secondary amine group allows (R)-2-(methylamino)-2-phenylethanol to function as a bidentate chiral ligand for various metal catalysts. The formation of a stable five-membered chelate ring with a metal center can create a rigid and well-defined chiral environment, enabling the transfer of stereochemical information to a substrate. Chiral β-amino alcohols are known to be effective ligands in asymmetric transfer hydrogenation reactions.[9]

Logical Relationship for Application as a Chiral Ligand:

Sources

- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Illustrated Glossary of Organic Chemistry - Absolute Configuration [chem.ucla.edu]

- 4. Absolute configuration - Wikipedia [en.wikipedia.org]

- 5. (R)-2-(methylamino)-2-phenylethanol 95.00% | CAS: 84773-28-4 | AChemBlock [achemblock.com]

- 6. Buy Halostachine | 495-42-1 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. Halostachine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

(R)-2-(Methylamino)-2-phenylethanol mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (R)-2-(Methylamino)-2-phenylethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(R)-2-(Methylamino)-2-phenylethanol is a chiral phenylethanolamine derivative structurally analogous to endogenous catecholamine neurotransmitters. As a member of this class, its primary mechanism of action is centered on the modulation of the adrenergic system. This guide synthesizes the current understanding of its function, drawing heavily upon data from its racemic form, N-methylphenylethanolamine (halostachine), due to a scarcity of publicly available research on the isolated (R)-enantiomer. The evidence points towards a direct agonist activity across multiple adrenergic receptor subtypes, initiating a cascade of downstream signaling events. This document provides a detailed exploration of these pathways, the significance of its stereochemistry, and the standard methodologies for its pharmacological characterization.

Introduction and Molecular Profile

(R)-2-(Methylamino)-2-phenylethanol belongs to the phenylethanolamine class of compounds, which form the structural backbone of many critical biogenic amines, including norepinephrine and epinephrine.[1] Its structure features a phenyl group, a hydroxyl group on the beta-carbon of the ethyl chain, and a methyl-substituted amine, creating a chiral center at the carbinol carbon. The "(R)" designation specifies the absolute configuration at this center.

This compound is the (R)-enantiomer of N-methylphenylethanolamine (also known by the trivial name halostachine), an alkaloid found in certain plants.[1][2] Given its structural similarity to adrenaline and noradrenaline, its pharmacological activity is logically directed towards the G protein-coupled receptors (GPCRs) of the sympathetic nervous system: the α- and β-adrenoceptors.[3]

Core Mechanism of Action: Multi-Subtype Adrenergic Agonism

The principal mechanism of action for (R)-2-(Methylamino)-2-phenylethanol is agonism at adrenergic receptors. Pharmacological studies on its racemic form, halostachine, reveal a broad spectrum of activity across both α- and β-adrenoceptor subtypes.[4] This interaction initiates distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein coupling (Gαs, Gαi, or Gαq).

Interaction with β-Adrenergic Receptors (Gαs-Coupled Pathway)

Data for halostachine shows it acts as a full agonist at human β1- and β2-adrenergic receptors.[4] Activation of these receptors, which are coupled to the stimulatory G-protein (Gαs), triggers the following cascade:

-

Gαs Activation: Ligand binding induces a conformational change in the receptor, causing the dissociation of GDP from the Gαs subunit and the binding of GTP.

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of PKA, which then phosphorylates numerous downstream target proteins, resulting in a cellular response.[5]

Physiological consequences of β-receptor activation include increased heart rate and contractility (β1) and smooth muscle relaxation, such as bronchodilation (β2).[5]

Interaction with α-Adrenergic Receptors (Gαq- and Gαi-Coupled Pathways)

Halostachine also demonstrates significant activity at α-adrenoceptors.[4]

-

α1-Adrenoceptors (Gαq-Coupled): It acts as a partial agonist at α1A, α1B, and α1D subtypes.[4] The Gαq pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.[6]

-

α2-Adrenoceptors (Gαi-Coupled): It functions as a full agonist at the α2A subtype.[4] This receptor is coupled to the inhibitory G-protein (Gαi), which, when activated, inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels and counteracting the Gαs pathway.[6] This is a common mechanism for presynaptic feedback inhibition of neurotransmitter release.

Visualization: Adrenergic Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of β, α1, and α2 adrenergic receptors.

Caption: A streamlined workflow for a cell-based cAMP accumulation functional assay.

Conclusion and Future Directions

The mechanism of action of (R)-2-(Methylamino)-2-phenylethanol is best understood as a direct-acting sympathomimetic agent with broad agonist activity across multiple adrenergic receptor subtypes. Based on robust data from its racemate, it functions as a full agonist at β1, β2, and α2A receptors and as a partial agonist at α1 receptors. This profile predicts a complex physiological effect, including modulation of cardiovascular function (heart rate, blood pressure) and smooth muscle tone.

The primary knowledge gap remains the specific contribution of the (R)-enantiomer to this pharmacological profile. Future research should prioritize the separate evaluation of the (R)- and (S)-enantiomers in both receptor binding and functional assays. Such studies are critical to elucidate any stereospecific differences in affinity, potency, or efficacy, which would provide a more refined understanding of its mechanism and inform the development of more selective pharmacological tools.

References

-

Barger, G., & Dale, H. H. (1910). Chemical structure and sympathomimetic action of amines. The Journal of Physiology, 41(1-2), 19–59. Available at: [Link]

-

Roth, B. L., et al. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 78, 1.18.1–1.18.14. Available at: [Link]

-

Khan, S. N., & El-Subbagh, H. I. (2018). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroimmunology, 317, 60-69. Available at: [Link]

-

Wikipedia contributors. (2023, December 29). Halostachine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Journal of Medicinal Chemistry. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Available at: [Link]

-

Grunewald, G. L., & Ye, Q. H. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(10), 1984–1986. Available at: [Link]

-

Grunewald, G. L., et al. (1986). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 29(10), 1972-1975. Available at: [Link]

-

Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available at: [Link]

-

Wikipedia contributors. (2024, January 15). Adrenergic receptor. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

-

Fuller, R. W., & Hunt, J. M. (1965). Substrate specificity of phenethanolamine N-methyl transferase. Biochemical Pharmacology, 14(12), 1896–1897. Available at: [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Available at: [Link]

-

QIAGEN GeneGlobe. (n.d.). α-Adrenergic Signaling. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

van der Souw, C., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5558. Available at: [Link]

-

Wikipedia contributors. (2023, November 28). Phenylethanolamine N-methyltransferase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Toews, M. L., & Perkins, J. P. (1984). High-affinity binding of agonists to beta-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences, 81(11), 3553–3557. Available at: [Link]

-

Wikipedia contributors. (2023, April 20). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2269–2277. Available at: [Link]

-

Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. Available at: [Link]

-

Rithner, C. D., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(33), 14222–14233. Available at: [Link]

-

Mistry, S. N., et al. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife, 12, e84600. Available at: [Link]

-

Orrange, S., & Cascella, M. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. Available at: [Link]

Sources

- 1. Buy N-methylphenylethanolamine | 6589-55-5 [smolecule.com]

- 2. Halostachine - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]